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Abstract
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil

extracellular trap (NET) formation, or NETosis, a unique form of programmed cell death

characterized by the release of decondensed chromatin to ensnare pathogens. This technical

guide provides an in-depth exploration of the molecular mechanisms by which PAD4 mediates

histone citrullination, leading to chromatin decondensation and the formation of NETs. We will

detail the signaling pathways that activate PAD4, present key experimental protocols for

studying this process, and summarize quantitative data related to PAD4 activity and histone

modifications. Furthermore, this guide will discuss the role of PAD4 as a therapeutic target in

various diseases associated with excessive NETosis.

Introduction: PAD4 and the Innate Immune
Response
Neutrophils are the most abundant type of white blood cell and form a crucial first line of

defense in the innate immune system.[1] One of their key defense mechanisms is the formation

of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA,

histones, and granular proteins that trap and kill invading microorganisms.[2][3] The formation

of these traps is a complex process known as NETosis, which can occur through both lytic and

vital pathways.[1]
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Central to the process of NETosis is the enzyme Peptidylarginine Deiminase 4 (PAD4).[2][3]

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on

histones to citrulline, a post-translational modification known as citrullination or deimination.[2]

[4] This modification neutralizes the positive charge of histones, thereby weakening their

interaction with the negatively charged DNA backbone.[5] This leads to a dramatic

decondensation of chromatin, a prerequisite for the expulsion of DNA to form NETs.[6]

Dysregulation of PAD4 activity and excessive NET formation have been implicated in the

pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well

as in cancer and thrombosis, making PAD4 an attractive target for drug development.[7][8]

Signaling Pathways of PAD4 Activation and NETosis
The activation of PAD4 and the subsequent induction of NETosis are tightly regulated

processes initiated by a variety of stimuli, including pathogens, inflammatory cytokines, and

chemical agonists. Two major pathways have been elucidated: a ROS-dependent and a ROS-

independent pathway, both converging on the activation of PAD4.

ROS-Dependent NETosis
The classical and most studied pathway of NETosis is dependent on the generation of reactive

oxygen species (ROS) by NADPH oxidase.[1] Upon stimulation by agonists like phorbol

myristate acetate (PMA), NADPH oxidase is activated, leading to a burst of ROS production.

ROS are thought to act as second messengers that trigger a cascade of downstream events,

ultimately leading to the activation of PAD4.[1]
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ROS-Dependent NETosis Pathway

ROS-Independent NETosis
Certain physiological stimuli, such as calcium ionophores (e.g., ionomycin), can induce

NETosis independently of NADPH oxidase and ROS production.[4][9] This pathway relies on

the influx of extracellular calcium or the release of calcium from intracellular stores.[2] The

elevated intracellular calcium concentration directly activates PAD4, which is a calcium-

dependent enzyme.[2][4]
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ROS-Independent NETosis Pathway
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The Molecular Mechanism: Histone Citrullination
and Chromatin Decondensation
The hallmark of PAD4's function in NETosis is the hypercitrullination of histones.[6] PAD4

primarily targets arginine residues within the N-terminal tails of core histones, particularly H3

and H4.[10][11]

The process can be summarized in the following steps:

PAD4 Translocation: Upon activation, PAD4 translocates from the cytoplasm into the

nucleus.[8]

Histone Citrullination: In the nucleus, PAD4 catalyzes the conversion of arginine to citrulline

on histones.[2][3] This modification neutralizes the positive charge of the histone tails.

Chromatin Decondensation: The loss of positive charge on histones weakens their

electrostatic interaction with the negatively charged DNA, leading to the unfolding of the

compact chromatin structure.[5][6]

Nuclear Envelope Disassembly: The decondensed chromatin, along with granular proteins

like myeloperoxidase (MPO) and neutrophil elastase (NE) that also enter the nucleus, leads

to the breakdown of the nuclear envelope.[1][12]

NET Release: The mixture of decondensed chromatin and antimicrobial proteins is then

released into the extracellular space, forming the NET.[1]
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Mechanism of PAD4-mediated Chromatin Decondensation
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Quantitative Data on PAD4 and Histone
Citrullination
The activity of PAD4 and the extent of histone citrullination are key quantitative parameters in

the study of NETosis.
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Parameter Description
Typical
Values/Observation
s

References

PAD4 Substrates

Histone and non-

histone proteins

targeted by PAD4 for

citrullination.

Histones H2A, H3,

and H4 are major

substrates. Specific

arginine residues like

H3R2, H3R8, H3R17,

H3R26, and H4R3 are

citrullinated.

[10][11]

PAD4 Calcium

Dependence

The concentration of

Ca²⁺ required for

PAD4 activation.

PAD4 activity is highly

dependent on

calcium, with

significant activation

at micromolar

concentrations.

[2][4]

PAD4 Inhibitors

Small molecules that

block the catalytic

activity of PAD4.

Cl-amidine: An

irreversible inhibitor.

GSK484: A selective

PAD4 inhibitor.

Gilteritinib: An FDA-

approved drug

identified as a potent

PAD4 inhibitor.

[2][7][13]

Histone Citrullination

Levels

The percentage of

specific histone

arginine residues that

are citrullinated during

NETosis.

Can be extensive,

with some studies

suggesting

"hypercitrullination"

where a significant

portion of target

arginines are

modified.

[6]

NET Formation

Quantification

The percentage of

neutrophils

undergoing NETosis in

Varies depending on

the stimulus,

concentration, and

[14][15]
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response to a

stimulus.

incubation time. Can

range from a small

percentage to a

majority of cells.

Key Experimental Protocols
Studying the role of PAD4 in histone citrullination and NETosis requires a combination of

biochemical, cell biology, and imaging techniques.

Immunofluorescence Staining for NETs
This protocol allows for the visualization of NETs and the colocalization of DNA, citrullinated

histones, and other NET components.[16][17][18]

Materials:

Neutrophils isolated from peripheral blood

Poly-L-lysine coated coverslips

NET-inducing stimulus (e.g., PMA, ionomycin)

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies: anti-citrullinated histone H3 (anti-H3Cit), anti-myeloperoxidase (MPO),

anti-neutrophil elastase (NE)

Fluorescently labeled secondary antibodies

DNA stain (e.g., DAPI)

Mounting medium
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Procedure:

Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere.

Stimulate the cells with the desired NET-inducing agent for the appropriate time.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100.

Block non-specific antibody binding with 5% BSA.

Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.

Wash and incubate with fluorescently labeled secondary antibodies.

Counterstain the DNA with DAPI.

Mount the coverslips and visualize using a fluorescence microscope.

In Vitro PAD4 Activity Assay
This assay measures the enzymatic activity of PAD4 by detecting the conversion of arginine to

citrulline in a synthetic substrate.[19][20][21]

Materials:

Recombinant human PAD4

PAD4 assay buffer (e.g., Tris-HCl, CaCl₂, DTT)

Synthetic peptide substrate containing arginine

Detection reagent that reacts with a byproduct of the deimination reaction or a specific

antibody for the citrullinated peptide.

Microplate reader

Procedure:
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Prepare a reaction mixture containing the PAD4 assay buffer, recombinant PAD4, and the

synthetic substrate in a microplate.

Incubate the reaction at 37°C for a defined period.

Stop the reaction (e.g., by adding EDTA to chelate calcium).

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using

a microplate reader.

The signal intensity is proportional to the amount of citrullinated product formed and thus to

the PAD4 activity.

Quantification of NETs
Quantifying the amount of NETs produced is crucial for studying the effects of different stimuli

or inhibitors.[14][15][22]

Using a Plate Reader with a DNA-binding Dye:

Isolate neutrophils and seed them in a multi-well plate.

Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to the wells.

Stimulate the cells with the desired agonist.

As neutrophils undergo NETosis and release their DNA, the dye will bind to the extracellular

DNA and fluoresce.

Measure the fluorescence intensity over time using a plate reader. The increase in

fluorescence correlates with the amount of NET formation.

Note: This method should be complemented with microscopy to confirm the presence of

characteristic NET structures, as cell death by other means can also lead to the release of

DNA.[14]
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General Experimental Workflow for Studying PAD4 and NETosis

PAD4 in Drug Development
The involvement of PAD4 and NETosis in the pathology of numerous diseases has made PAD4

a promising therapeutic target.[7][8] Inhibiting PAD4 could reduce the harmful effects of

excessive NET formation in conditions like autoimmune diseases, thrombosis, and some

cancers.

Several PAD4 inhibitors have been developed and are being investigated:

First-generation inhibitors: Compounds like F-amidine and Cl-amidine are irreversible

inhibitors that have been instrumental in early research but lack specificity for PAD4 over

other PAD isozymes.[13]

Second-generation and selective inhibitors: More recently, highly potent and selective

reversible inhibitors of PAD4 have been developed, such as GSK484.[13][23] These

compounds are valuable tools for dissecting the specific role of PAD4 in disease models.

Drug Repurposing: The FDA-approved drug Gilteritinib, a tyrosine kinase inhibitor, has been

identified as a potent PAD4 inhibitor, offering a faster route to clinical application for NET-
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related diseases.[7]

The development of PAD4 inhibitors represents a promising strategy for the treatment of a

range of inflammatory and autoimmune disorders where NETs are a key pathological driver.

Conclusion
PAD4 plays a central and indispensable role in the process of NETosis through its ability to

catalyze histone citrullination and induce chromatin decondensation. A thorough understanding

of the signaling pathways that regulate PAD4 activation, the molecular mechanisms of its

action, and the methods to study and quantify its activity are crucial for advancing our

knowledge of innate immunity and for the development of novel therapeutics. The continued

investigation of PAD4 and its inhibitors holds great promise for the treatment of a wide array of

diseases characterized by aberrant NET formation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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